molecular formula C19H18N2O4S2 B2721672 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 2320926-82-5

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide

Cat. No. B2721672
M. Wt: 402.48
InChI Key: WDMONVWSJNCFFX-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups including a furan ring, a thiophene ring, an amide group, and a sulfanyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiophene rings, the introduction of the hydroxyethyl group, and the formation of the amide bond. The exact synthetic route would depend on the starting materials available and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its molecular formula and the known structures of the functional groups it contains. The furan and thiophene rings are five-membered rings with heteroatoms, and the amide group consists of a carbonyl group (C=O) and a nitrogen .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The furan and thiophene rings might undergo electrophilic aromatic substitution reactions. The amide group could participate in hydrolysis reactions under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. The presence of the furan and thiophen rings might confer aromaticity, which could affect its chemical stability and reactivity. The amide group could form hydrogen bonds, which might influence its solubility in different solvents .

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug. If it has interesting material properties, it could be explored for use in various technologies .

properties

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-26-13-5-2-4-12(10-13)21-19(24)18(23)20-11-14(22)16-7-8-17(27-16)15-6-3-9-25-15/h2-10,14,22H,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMONVWSJNCFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide

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